MS8847

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C70H98N10O8S |

|---|---|

Peso molecular |

1239.7 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C70H98N10O8S/c1-9-79(56-28-36-88-37-29-56)60-40-55(39-58(49(60)4)66(84)73-43-59-47(2)38-48(3)75-67(59)85)53-23-21-52(22-24-53)44-78-34-32-77(33-35-78)31-27-62(82)71-30-17-15-13-11-10-12-14-16-18-63(83)76-65(70(6,7)8)69(87)80-45-57(81)41-61(80)68(86)72-42-51-19-25-54(26-20-51)64-50(5)74-46-89-64/h19-26,38-40,46,56-57,61,65,81H,9-18,27-37,41-45H2,1-8H3,(H,71,82)(H,72,86)(H,73,84)(H,75,85)(H,76,83)/t57-,61+,65-/m1/s1 |

Clave InChI |

DGCDZRAZXAUSDI-HTYMRSPFSA-N |

SMILES isomérico |

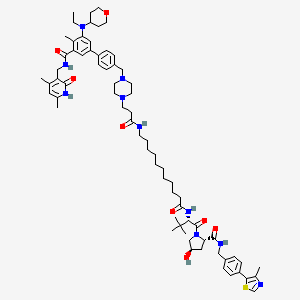

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCC(=O)NCCCCCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

SMILES canónico |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCC(=O)NCCCCCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MS8847 in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). In acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements (MLL-r), EZH2 is a key oncogenic driver, exhibiting both enzymatic and non-enzymatic functions that contribute to leukemogenesis. This compound offers a therapeutic advantage over traditional EZH2 inhibitors by eliminating the entire protein, thereby abrogating both of its oncogenic roles. This guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: EZH2 Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the proteasome. This targeted protein degradation is time- and concentration-dependent and occurs via the ubiquitin-proteasome system (UPS).[1][2]

The degradation of EZH2 by this compound has been shown to be more effective at suppressing the proliferation of MLL-r AML cells compared to previously developed EZH2-targeting PROTACs and the EZH2 enzymatic inhibitor, tazemetostat.[2] This highlights the importance of targeting both the enzymatic and non-enzymatic scaffolding functions of EZH2 in this AML subtype.

Quantitative Analysis of this compound Activity in AML Cells

While the full, detailed quantitative data from the primary literature is not publicly available without access to the full-text article, the following tables summarize the expected potent activity of this compound in MLL-r AML cell lines based on available abstracts.[1][2]

Table 1: EZH2 Degradation Potency (DC50) of this compound in MLL-r AML Cell Lines

| Cell Line | Histological Subtype | This compound DC50 (nM) |

| MOLM-13 | MLL-r AML | Potent (exact value not available) |

| MV4-11 | MLL-r AML | Potent (exact value not available) |

Note: DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (IC50) of this compound in MLL-r AML Cell Lines

| Cell Line | Histological Subtype | This compound IC50 (nM) |

| MOLM-13 | MLL-r AML | Highly potent (exact value not available) |

| MV4-11 | MLL-r AML | Highly potent (exact value not available) |

Note: IC50 represents the concentration of the compound required to inhibit 50% of cell proliferation.

Downstream Signaling Pathways Affected by this compound

The degradation of EZH2 in AML cells, particularly in MLL-r subtypes, is expected to have significant downstream consequences on gene expression and cellular processes that contribute to the leukemic phenotype. EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a transcriptional repressor. Its degradation leads to the reactivation of tumor suppressor genes. Furthermore, the non-enzymatic scaffolding function of EZH2 is crucial for the regulation of gene expression programs that drive AML.

Key downstream effects include:

-

Reactivation of Tumor Suppressor Genes: EZH2-mediated gene silencing is reversed, leading to the expression of genes that inhibit cell proliferation and survival.

-

Disruption of Oncogenic Transcription Programs: The non-scaffolding function of EZH2 in maintaining oncogenic gene expression networks is abolished.

-

Induction of Cell Cycle Arrest and Apoptosis: The reactivation of tumor suppressors and disruption of oncogenic pathways converge to halt cell cycle progression and trigger programmed cell death.

-

Promotion of Myeloid Differentiation: The block in differentiation, a hallmark of AML, is overcome, leading to the maturation of leukemic blasts.

Experimental Protocols

Detailed experimental protocols from the primary Velez et al. (2024) publication are not publicly available. However, the following are detailed, standard methodologies for the key experiments cited, adapted for the evaluation of this compound in AML cells.

Western Blotting for EZH2 Degradation

Objective: To quantify the degradation of EZH2 protein in AML cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture MLL-r AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Protein Lysate Preparation:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EZH2 (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize EZH2 band intensity to the loading control.

-

Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.

-

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on AML cells.

Methodology:

-

Cell Seeding and Treatment:

-

Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on both the enzymatic and non-enzymatic functions of EZH2, such as MLL-r AML. Its ability to induce potent and selective degradation of EZH2 leads to significant anti-proliferative effects in preclinical models. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated EZH2 degradation through comprehensive proteomic and transcriptomic analyses. In vivo studies in relevant AML patient-derived xenograft (PDX) models will be crucial to assess the therapeutic efficacy and safety profile of this compound, paving the way for potential clinical investigation. The development of biomarkers to identify patients most likely to respond to EZH2 degradation therapy will also be a critical next step.

References

An In-depth Technical Guide to the MS8847-Mediated EZH2 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a well-validated therapeutic target in oncology. Beyond its canonical methyltransferase activity, non-catalytic functions of EZH2 have been identified as significant drivers in various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). These non-canonical roles are not addressed by traditional EZH2 enzymatic inhibitors. MS8847 is a novel, highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of EZH2, thereby abrogating both its canonical and non-canonical oncogenic functions. This technical guide provides a comprehensive overview of the this compound-mediated EZH2 degradation pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery to specifically eliminate EZH2. It is designed with two key moieties connected by a linker: one binds to EZH2, and the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the formation of a ternary complex (EZH2-MS8847-VHL), leading to the poly-ubiquitination of EZH2. The ubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.[1][3] This degradation is dependent on the ubiquitin-proteasome system (UPS), as demonstrated by rescue experiments where pre-treatment with a neddylation inhibitor (MLN4924) prevents EZH2 degradation.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in degrading EZH2 and inhibiting cancer cell proliferation.

Table 1: EZH2 Degradation Efficiency

| Cell Line | DC50 (24h) | Time to Max Degradation (at 300 nM) | Observations |

| EOL-1 (AML) | 34.4 ± 10.7 nM | 24 hours | Degradation begins at 8 hours. Also degrades PRC2 components EED and SUZ12 to a lesser extent.[1] |

| RS4;11 (AML) | Not Reported | Not Reported | Induces EZH2 degradation at 0.1 and 0.3 µM.[1] |

| BT549 (TNBC) | Not Reported | Not Reported | Potent EZH2 degradation observed after 48h treatment.[1] |

| MDA-MB-468 (TNBC) | Not Reported | Not Reported | Potent EZH2 degradation observed after 48h treatment.[1] |

Table 2: Anti-proliferative Activity

| Cell Line | IC50 (5 days) | Comparison with Parent Inhibitor |

| EOL-1 (AML) | Not explicitly stated, but superior to other degraders | This compound is more potent than previously published EZH2 PROTACs (MS8815, YM281, U3i, E7).[1] |

| RS4;11 (AML) | 0.41 µM | This compound is the most potent among the five EZH2 degraders tested.[1] |

| BT549 (TNBC) | 1.45 µM | Parent inhibitor EPZ-6438 had no effect.[1] |

| MDA-MB-468 (TNBC) | 0.45 µM | Parent inhibitor EPZ-6438 had no effect.[1] |

| K562 (Control) | No effect | Insensitive to EZH2 knockout, suggesting this compound's selectivity.[1] |

Table 3: In Vivo Pharmacokinetics (Mice)

| Parameter | Value | Dosing |

| Cmax | 3.9 µM | Single 50 mg/kg IP injection |

| Time to Cmax | 4 hours | Single 50 mg/kg IP injection |

| Plasma Concentration at 9h | > 1 µM | Single 50 mg/kg IP injection |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information from the primary literature.

Western Blotting for EZH2 Degradation

This protocol is used to quantify the levels of EZH2 and other proteins in cells following treatment with this compound.

Materials:

-

Cell lines (e.g., EOL-1, BT549)

-

This compound and control compounds (e.g., MS8847N1, EPZ-6438, VHL-1 ligand)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound or controls for the desired time points (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-Actin is typically used as a loading control.

Cell Viability Assay (WST-8/CCK-8)

This assay measures the anti-proliferative effects of this compound.

Materials:

-

Cell lines

-

96-well plates

-

This compound and control compounds

-

WST-8 (CCK-8) reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to DMSO-treated control cells and determine IC50 values.

In Vitro 3D Spheroid Assay

This assay assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.

Materials:

-

TNBC cell line (e.g., BT549)

-

Ultra-low attachment 96-well plates

-

This compound

-

Cell viability reagent for 3D cultures (e.g., CellTiter-Glo® 3D)

Procedure:

-

Spheroid Formation: Seed BT549 cells in ultra-low attachment plates to allow for the formation of spheroids over several days.

-

Treatment: Once spheroids have formed, treat with various concentrations of this compound.

-

Growth Monitoring: Monitor the size and morphology of the spheroids over time using microscopy.

-

Viability Assessment: At the end of the treatment period, measure cell viability using a 3D-compatible assay according to the manufacturer's instructions.

Mechanism of Action (Rescue) Experiments

These experiments confirm the dependence of this compound-mediated degradation on the VHL E3 ligase and the ubiquitin-proteasome system.

Procedure:

-

Pre-treatment: Seed EOL-1 cells and pre-treat for 2 hours with one of the following:

-

This compound Treatment: Add this compound (0.5 µM) to the pre-treated cells and incubate for an additional 24 hours.[1]

-

Analysis: Harvest the cells and perform Western blotting for EZH2 to determine if degradation was rescued (i.e., blocked).

Conclusion

This compound is a potent and effective EZH2 PROTAC degrader that demonstrates superior activity compared to previously reported EZH2 degraders in preclinical models of AML and TNBC.[1] Its ability to induce degradation of EZH2, rather than just inhibiting its enzymatic activity, allows it to target both the canonical and non-canonical oncogenic functions of the protein. The favorable pharmacokinetic profile of this compound suggests its suitability for in vivo studies.[1] This makes this compound a valuable chemical probe for further investigation into the diverse roles of EZH2 in cancer and a promising candidate for therapeutic development.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

MS8847: A Technical Guide to VHL E3 Ligase-Mediated EZH2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that selectively degrades Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This targeted protein degradation strategy offers a promising therapeutic avenue for cancers dependent on both the catalytic and non-catalytic functions of EZH2, such as certain acute myeloid leukemias (AML) and triple-negative breast cancers (TNBC).[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction: Targeting EZH2 with PROTAC Technology

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies. While catalytic inhibitors of EZH2 have been developed, they are often ineffective against the non-catalytic scaffolding functions of the protein.

PROTACs represent a novel therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a PROTAC designed to bind to EZH2 and the VHL E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EZH2.

Mechanism of Action of this compound

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the selective degradation of EZH2 in a concentration- and time-dependent manner. This process is also dependent on the functionality of the ubiquitin-proteasome system.[1]

Signaling Pathway

The recruitment of the VHL E3 ligase to EZH2 by this compound initiates a signaling cascade that results in the degradation of EZH2.

Caption: Mechanism of this compound-induced EZH2 degradation.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in inducing EZH2 degradation and inhibiting cancer cell proliferation.

Table 1: EZH2 Degradation Efficiency

| Cell Line | DC50 (nM) | Time to Dmax (hours) at 300 nM | Dmax | Reference |

| EOL-1 (AML) | 34.4 ± 10.7 | 24 | >90% (estimated from publication figures) | Velez et al., 2024[5] |

Note: Dmax values are estimated from graphical data presented in the source publication.

Table 2: Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT549 | TNBC | 1.45 | Velez et al., 2024[5] |

| MDA-MB-468 | TNBC | 0.45 | Velez et al., 2024[5] |

| EOL-1 | AML | Data not provided | Velez et al., 2024[5] |

| MV4-11 | AML | Data not provided | Velez et al., 2024[5] |

| MOLM-13 | AML | Data not provided | Velez et al., 2024[5] |

Note: While the primary publication states superior anti-proliferative activity in AML cell lines compared to other degraders, specific IC50 values were not provided in the abstract.

Table 3: Mouse Pharmacokinetic Parameters

| Parameter | Value | Units | Dosing | Reference |

| Cmax | 3.9 | µM | 50 mg/kg (IP) | Velez et al., 2024[5] |

| Tmax | 4 | hours | 50 mg/kg (IP) | Velez et al., 2024[5] |

| AUC | Data not provided | µM*h | 50 mg/kg (IP) | Velez et al., 2024[5] |

| Half-life (t1/2) | Data not provided | hours | 50 mg/kg (IP) | Velez et al., 2024[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on the work by Velez et al., 2024, and standard laboratory practices.

Western Blotting for EZH2 Degradation

This protocol is for assessing the levels of EZH2 and other PRC2 components following treatment with this compound.

Caption: Western Blotting Workflow for Protein Degradation.

Materials:

-

Cell Lines: EOL-1, BT549, or other relevant cell lines.

-

Reagents: this compound, DMSO (vehicle control), RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membrane, 5% non-fat dry milk in TBST, primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or DMSO for the desired time points (e.g., 24, 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and image the blot using a digital imager.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Cell Viability Assay (WST-8/CCK-8)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

Materials:

-

Cell Lines: AML or TNBC cell lines.

-

Reagents: this compound, DMSO, complete culture medium, WST-8 or CCK-8 reagent.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 5 days for TNBC cells).

-

WST-8/CCK-8 Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine IC50 values using non-linear regression analysis.

Mouse Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

-

Animals: Male Swiss Albino mice.

-

Reagents: this compound formulated in a suitable vehicle for intraperitoneal (IP) injection.

Procedure:

-

Dosing: Administer a single IP injection of this compound (e.g., 50 mg/kg) to a cohort of mice.

-

Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

This compound is a potent and selective EZH2 degrader that effectively recruits the VHL E3 ligase to induce the degradation of its target.[1][3][5] Its ability to degrade EZH2 and inhibit the growth of cancer cells, particularly those with a dependency on non-catalytic EZH2 functions, highlights the potential of this PROTAC as a valuable research tool and a promising therapeutic candidate.[2][4][5] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer biology.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

An In-Depth Technical Guide to MS8847: A Novel PROTAC Degrader Targeting EZH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS8847 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) degrader that specifically targets the Enhancer of Zeste Homolog 2 (EZH2) protein for degradation. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its operational pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and further investigate this promising anti-cancer agent, particularly in the context of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein EZH2, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The binding of this compound to both EZH2 and VHL brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total EZH2 protein levels. This degradation is concentration-dependent, time-dependent, and reliant on the ubiquitin-proteasome system (UPS).[1]

dot

Caption: Mechanism of Action of this compound PROTAC Degrader.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's degradation efficiency and anti-proliferative activity in various cancer cell lines.

Table 1: EZH2 Degradation Efficiency of this compound

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| EOL-1 | Acute Myeloid Leukemia (AML) | 34.4 ± 10.7 | >95% at 0.1 µM | 24 |

| MV4;11 | Acute Myeloid Leukemia (AML) | Not explicitly calculated, but near-complete degradation at all tested concentrations (0.03-1 µM) | >95% | Not specified |

| RS4;11 | Acute Myeloid Leukemia (AML) | Not explicitly calculated, but potent degradation observed | Not specified | Not specified |

| BT549 | Triple-Negative Breast Cancer (TNBC) | Not explicitly calculated, but potent degradation observed | Not specified | 48 |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not explicitly calculated, but potent degradation observed | Not specified | 48 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (d) |

| EOL-1 | Acute Myeloid Leukemia (AML) | 0.11 | 5 |

| MV4;11 | Acute Myeloid Leukemia (AML) | Not specified | 5 |

| RS4;11 | Acute Myeloid Leukemia (AML) | Not specified | 5 |

| BT549 | Triple-Negative Breast Cancer (TNBC) | 1.45 | 5 |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.45 | 5 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for EZH2 Degradation

This protocol is used to quantify the degradation of EZH2 protein following treatment with this compound.

Workflow Diagram:

dot

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Seed EOL-1, MV4;11, RS4;11, BT549, or MDA-MB-468 cells in 6-well plates at a density of 0.5–2 million cells per well.[1] Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Cell Lysis: Lyse the cells with RIPA buffer supplemented with a 1x protease-proteasome inhibitor cocktail.[1] Incubate on ice for 30 minutes with periodic mixing, followed by centrifugation at 15,000 RPM for 10 minutes at 4°C to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control, such as an anti-β-Actin antibody, should be used to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.

Cell Viability Assay (WST-8/CCK-8)

This assay is used to assess the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 5 days.[2]

-

WST-8 Reagent Addition: Add 10 µL of WST-8 (or CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

3D Spheroid Culture for TNBC Models

This protocol allows for the assessment of this compound's efficacy in a more physiologically relevant three-dimensional tumor model.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of TNBC cells (e.g., BT549 or MDA-MB-468).

-

Spheroid Formation: Seed the cells in ultra-low attachment 96-well plates at a density that promotes the formation of single spheroids (e.g., 1,000-5,000 cells/well). The use of a basement membrane matrix, such as Matrigel, can facilitate spheroid formation.

-

Compound Treatment: After spheroid formation (typically 3-4 days), treat the spheroids with various concentrations of this compound.

-

Viability Assessment: Assess the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) at desired time points.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway involving this compound and the logical relationships in its mechanism of action.

dot

Caption: Signaling pathway of this compound-mediated EZH2 degradation.

dot

References

In Vivo Profile of MS8847: A Technical Overview for Preclinical Researchers

An In-Depth Guide to the Preclinical Evaluation of MS8847, a Novel EZH2 PROTAC Degrader

For researchers and drug development professionals advancing novel cancer therapeutics, this compound has emerged as a promising EZH2-targeting PROTAC (Proteolysis Targeting Chimera) degrader. This technical guide synthesizes the currently available public data on the in vivo evaluation of this compound, focusing on its pharmacokinetic profile and the experimental methodologies employed. While comprehensive in vivo efficacy studies in animal models are anticipated, this document provides a foundational understanding based on existing preclinical data.

Pharmacokinetic Profile of this compound in a Murine Model

To assess its suitability for in vivo applications, the pharmacokinetic properties of this compound were evaluated in Swiss albino mice.[1] A single-dose intraperitoneal (IP) injection was administered to establish the plasma concentration over time. The key pharmacokinetic parameters are summarized below.

| Parameter | Value |

| Dose | 50 mg/kg |

| Route of Administration | Intraperitoneal (IP) |

| Vehicle | Not specified in abstract |

| Cmax (Maximum Plasma Concentration) | 3.9 µM |

| Tmax (Time to Cmax) | 4 hours |

| Plasma Concentration at 9 hours | > 1 µM |

| Animal Model | Male Swiss Albino mice |

| Tolerability | Well tolerated with no obvious clinical signs of toxicity |

Data sourced from a 2024 publication on the discovery of this compound.[1]

This pharmacokinetic profile indicates that this compound achieves and maintains a plasma concentration that is biologically relevant for target engagement, supporting its further investigation in in vivo efficacy models.[1][2]

Experimental Protocol: Pharmacokinetic Study

The following methodology was utilized for the pharmacokinetic evaluation of this compound in mice[1]:

-

Animal Model: Male Swiss Albino mice were used for the study.

-

Compound Formulation: this compound was formulated for intraperitoneal injection. The specific vehicle used for solubilization was not detailed in the available literature.

-

Dosing: A single dose of 50 mg/kg of this compound was administered via intraperitoneal injection.

-

Sample Collection: Plasma samples were collected at various time points over a 12-hour period. Each time point consisted of samples from three biological replicates.

-

Analysis: The concentration of this compound in the plasma samples was quantified to determine the pharmacokinetic profile.

-

Tolerability Assessment: The mice were monitored for any clinical signs of toxicity following the administration of this compound.

Mechanism of Action: EZH2 Degradation via PROTAC Technology

This compound is a heterobifunctional molecule designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Its mechanism of action is rooted in PROTAC technology, which hijacks the cell's natural protein disposal system.

This compound functions by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[1][2] This degradation-based approach offers an alternative to traditional enzymatic inhibition and can overcome resistance mechanisms associated with catalytic inhibitors. Aberrant EZH2 expression is implicated in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5]

Experimental Workflow: From In Vitro to In Vivo Evaluation

The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo assessment. The following diagram illustrates a typical experimental workflow for evaluating a compound like this compound.

Future Directions: In Vivo Efficacy Studies

The favorable in vitro activity and pharmacokinetic profile of this compound strongly support its progression into in vivo efficacy studies.[1][2] Future research will likely focus on evaluating the anti-tumor activity of this compound in xenograft models of AML and TNBC. These studies will be critical in determining the therapeutic potential of this compound and will provide essential data on dosing regimens, treatment schedules, and overall survival benefits. As of the latest available information, detailed quantitative data from such in vivo efficacy studies have not yet been published. Researchers are encouraged to monitor for forthcoming publications that will further elucidate the in vivo therapeutic potential of this compound.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 Gene Expression and SOCS1 Gene Methylation in Acute Myeloid Leukemia: Unraveling Epigenetic Interactions and Clinical Implications - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Targeting of Protein Lysine and Arginine Methyltransferases: Principles and Strategies for Inhibitor Design [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetic Profile of MS8847 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] As a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][6] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in mouse models, based on currently available data.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in Swiss albino mice following a single intraperitoneal (IP) administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Swiss Albino Mice following a Single Intraperitoneal Administration

| Parameter | Value | Units |

| Dose | 50 | mg/kg |

| Maximum Plasma Concentration (Cmax) | 3.9 | µM |

| Time to Maximum Concentration (Tmax) | 4 | hours |

Table 2: Plasma Concentration of this compound Over Time in Swiss Albino Mice

| Time (hours) | Mean Plasma Concentration (µM) |

| 0.25 | ~2.5 |

| 0.5 | ~3.0 |

| 1 | ~3.5 |

| 2 | ~3.8 |

| 4 | 3.9 |

| 8 | ~1.5 |

| 12 | ~0.5 |

Note: Values are estimated from graphical data presented in the source literature. The mice treated with this compound in the pharmacokinetic study did not show obvious signs of toxicity at the tested dose.

Experimental Protocols

In Vivo Pharmacokinetic Study

A detailed experimental protocol for the in vivo pharmacokinetic study of this compound is outlined below.

1. Animal Model:

-

Species: Mouse

-

Strain: Swiss albino

-

Sex: Male

2. Dosing:

-

Compound: this compound

-

Dose: 50 mg/kg

-

Route of Administration: Intraperitoneal (IP) injection

-

Vehicle: Not specified in the available literature.

3. Sample Collection:

-

Matrix: Plasma

-

Time Points: Blood samples were collected at various time points over a 12-hour period.

-

Number of Animals: Experiments were performed in biological triplicate per time point.

4. Bioanalytical Method:

-

Technique: While the specific parameters for this compound are not detailed, the quantification of PROTACs in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

-

General Procedure:

-

Sample Preparation: Plasma samples are typically processed to precipitate proteins and extract the analyte. This often involves the addition of a solvent like acetonitrile.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte from other plasma components.

-

Mass Spectrometric Detection: The analyte is then ionized and detected by a mass spectrometer, allowing for sensitive and specific quantification.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action: EZH2 Degradation by this compound

This compound operates through a mechanism of induced protein degradation. As a heterobifunctional molecule, it brings the target protein, EZH2, into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-induced EZH2 degradation via the ubiquitin-proteasome system.

Experimental Workflow for a Typical In Vivo Pharmacokinetic Study

The following diagram illustrates the general workflow for conducting a pharmacokinetic study of a compound like this compound in a mouse model.

Caption: General experimental workflow for in vivo pharmacokinetic studies in mouse models.

Conclusion

The available data indicates that this compound exhibits a pharmacokinetic profile in mice suitable for in vivo efficacy studies, achieving micromolar concentrations in plasma after intraperitoneal administration.[1] As a potent EZH2 degrader, this compound holds promise as a therapeutic agent for cancers dependent on EZH2.[2][3] Further studies are warranted to fully characterize its pharmacokinetic properties, including its oral bioavailability, metabolic fate, and tissue distribution, which will be critical for its continued development as a clinical candidate.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. admescope.com [admescope.com]

Methodological & Application

Application Notes and Protocols for MS8847: An EZH2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of MS8847, a potent and selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader. This compound offers a powerful tool for investigating the canonical and non-canonical oncogenic functions of EZH2 in various cancer models.

Introduction

This compound is a novel therapeutic agent designed to target EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Aberrant EZH2 activity is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] Unlike traditional EZH2 inhibitors that only block its catalytic function, this compound is a PROTAC that induces the degradation of the entire EZH2 protein.[1][2] This is achieved by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome.[1][2][4] This dual-action approach, targeting both enzymatic and non-enzymatic functions of EZH2, makes this compound a valuable tool for cancer research and drug development.[3]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to the EZH2 protein, leading to its degradation. This process is dependent on the ubiquitin-proteasome system.

Caption: Mechanism of this compound-induced EZH2 degradation.

Applications

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in:

-

Acute Myeloid Leukemia (AML): Especially effective in MLL-rearranged (MLL-r) AML cells.[1][2]

-

Triple-Negative Breast Cancer (TNBC): Shows potent growth inhibition in TNBC cell lines.[1][2][5]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

General Guidelines for this compound Handling

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Refer to the manufacturer's datasheet for specific solubility information.

-

Storage: Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles.[4]

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell lines (e.g., BT549 for TNBC, MLL-r AML cell lines)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell culture flasks/plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Culture the desired cancer cell line according to standard protocols.

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a suitable density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and stabilize overnight.

-

Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Western Blotting for EZH2 Degradation

This protocol is used to assess the degradation of EZH2 protein following this compound treatment.

Materials:

-

Treated cell lysates from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2 and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop it using a chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 3: Cell Viability Assay (WST-8/CCK-8)

This protocol measures the anti-proliferative effect of this compound.

Materials:

-

Cells treated in a 96-well plate from Protocol 1

-

WST-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

At the end of the treatment period (e.g., 5 days), add 10 µL of WST-8 reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: 3D Spheroid Culture Assay

This protocol assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.[2]

Materials:

-

TNBC cell line (e.g., BT549)

-

3D cell culture system (e.g., magnetic levitation, hanging drop plates, or ultra-low attachment plates)

-

This compound

-

Microscope with imaging capabilities

-

Viability assay reagents for 3D cultures (e.g., CellTiter-Glo® 3D)

Procedure:

-

Generate tumor spheroids according to the chosen 3D culture method.[2]

-

Once spheroids have formed, treat them with various concentrations of this compound. Higher concentrations (e.g., up to 5 µM) may be required compared to 2D cultures.[2]

-

Monitor spheroid growth over several days (e.g., 5 days) by capturing images and measuring the spheroid area using software like ImageJ.[2]

-

At the end of the treatment period, assess cell viability within the spheroids using a 3D-compatible viability assay.[2]

Data Presentation

The following tables summarize the expected quantitative data from experiments with this compound.

Table 1: EZH2 Degradation in Cancer Cell Lines

| Cell Line | DC50 (nM) | Max Degradation (%) | Time (h) |

| MLL-r AML Line 1 | Value | Value | 24 |

| MLL-r AML Line 2 | Value | Value | 24 |

| BT549 (TNBC) | Value | Value | 48 |

| MDA-MB-231 (TNBC) | Value | Value | 48 |

Note: DC50 is the concentration of this compound required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI50 (nM) | Assay Duration (days) |

| MLL-r AML Line 1 | Value | 5 |

| MLL-r AML Line 2 | Value | 5 |

| BT549 (TNBC) | Value | 5 |

| MDA-MB-231 (TNBC) | Value | 5 |

Note: GI50 is the concentration of this compound required to inhibit cell growth by 50%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound.

Caption: General experimental workflow for this compound evaluation.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Preparation of MS8847 Stock Solution: An Application Note and Protocol

Introduction

MS8847 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation. Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5] this compound offers a therapeutic strategy to suppress both the canonical and non-canonical oncogenic functions of EZH2 by targeting it for degradation via the ubiquitin-proteasome system.[1][4] This document provides a detailed protocol for the preparation of a stock solution of this compound for in vitro research applications.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of its stock solutions.

| Property | Value |

| Molecular Weight | 1239.65 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Solubility | DMSO: 100 mg/mL (80.67 mM)[2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 12.3965 mg of this compound.

-

Solvent Addition: Add the appropriate volume of DMSO to the this compound powder. To achieve a 10 mM concentration with 12.3965 mg of this compound, add 1 mL of DMSO. Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to ensure maximum solubility.[2]

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath until the solution is clear.[2]

-

-

Aliquotting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Stock Solution Preparation Table

The following table provides pre-calculated volumes of DMSO required to prepare different concentrations of this compound stock solutions from standard masses of the compound.[2]

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 0.8067 mL |

| 5 mM | 1 mg | 0.1613 mL |

| 10 mM | 1 mg | 0.0807 mL |

| 1 mM | 5 mg | 4.0334 mL |

| 5 mM | 5 mg | 0.8067 mL |

| 10 mM | 5 mg | 0.4033 mL |

| 1 mM | 10 mg | 8.0668 mL |

| 5 mM | 10 mg | 1.6134 mL |

| 10 mM | 10 mg | 0.8067 mL |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: Mechanism of action of this compound PROTAC.

Caption: Workflow for this compound stock solution preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]

- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MS8847 Treatment of EOL-1 Cells

These application notes provide detailed protocols for the treatment of the human eosinophilic leukemia cell line, EOL-1, with the EZH2 PROTAC degrader, MS8847. The following information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] In the context of eosinophilic leukemia, targeting EZH2 with a degrader like this compound offers a therapeutic strategy to inhibit both the enzymatic and non-enzymatic functions of this oncogenic protein.[2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for various applications in EOL-1 cells.

Table 1: EZH2 Degradation Efficiency of this compound in EOL-1 Cells

| Parameter | Concentration | Treatment Duration | Notes |

| Complete EZH2 Degradation | 0.1 µM and 0.3 µM | 24 hours | Near-complete degradation of EZH2 protein observed.[1] |

| Half-maximal Degradation (DC50) | 34.4 ± 10.7 nM | 24 hours | Concentration at which 50% of EZH2 is degraded.[1] |

| Time to Maximum Degradation | 300 nM | 24 hours | EZH2 degradation begins at 8 hours and is maximal by 24 hours.[1] |

Table 2: Anti-proliferative Activity of this compound in EOL-1 Cells

| Parameter | Concentration | Treatment Duration | Notes |

| Half-maximal Inhibitory (IC50) | 0.11 µM | Not specified | Concentration at which 50% of cell proliferation is inhibited.[1] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of EZH2.

Caption: Mechanism of this compound-induced EZH2 degradation.

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of EOL-1 cells with this compound.

EOL-1 Cell Culture

This protocol describes the routine maintenance of the EOL-1 cell line.

Materials:

-

EOL-1 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin (Pen-Strep)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

T-75 culture flasks

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 2 mM L-Glutamine, and 1% Pen-Strep.[4] For resuscitation from frozen stock, a higher concentration of 15% FBS may improve initial recovery.[5][6]

-

Cell Thawing: Thaw a cryovial of EOL-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium in a T-75 flask.

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. EOL-1 cells grow in suspension, often forming clusters.[5][6][7]

-

Subculturing: Maintain the cell density between 0.5 x 106 and 2.0 x 106 cells/mL.[7] To subculture, gently pipette the cell suspension to break up clusters. Determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to the seeding density of approximately 0.5 x 106 cells/mL in a new flask with fresh complete growth medium. Split cultures every 3-4 days.[7]

Caption: EOL-1 cell culture workflow.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on EOL-1 cells.

Materials:

-

EOL-1 cells in complete growth medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed EOL-1 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Treatment: After allowing the cells to acclimate for a few hours, add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot for EZH2 Degradation

This protocol is to assess the degradation of EZH2 protein in EOL-1 cells following this compound treatment.

Materials:

-

Treated EOL-1 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat EOL-1 cells with the desired concentrations of this compound for the specified duration. Harvest the cells by centrifugation and wash with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-EZH2 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody as a loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in EOL-1 cells after this compound treatment.

Materials:

-

Treated EOL-1 cells

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat EOL-1 cells with various concentrations of this compound for a predetermined time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Caption: Apoptosis assay workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.2. EoL-1 cell culture [bio-protocol.org]

- 5. EoL-1 cell. Culture Collections [culturecollections.org.uk]

- 6. Authenticated EoL-1 Cell Line Sigma Aldrich [sigmaaldrich.com]

- 7. Leibniz Institute DSMZ: Details [dsmz.de]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for EZH2 Degradation via Western Blotting with MS8847

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein in response to treatment with MS8847, a potent PROTAC (Proteolysis Targeting Chimera) degrader. The protocol is designed for execution in a standard molecular biology laboratory setting.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. This compound is a novel PROTAC that induces the degradation of EZH2 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of EZH2.[1][2] This application note details the use of Western blotting to quantify the dose- and time-dependent degradation of EZH2 in cancer cell lines treated with this compound.

Data Presentation

The following tables summarize the quantitative analysis of EZH2 protein levels following this compound treatment in two cancer cell lines: EOL-1 (acute myeloid leukemia) and BT549 (triple-negative breast cancer). Data is presented as the percentage of EZH2 protein remaining relative to a vehicle-treated control (DMSO), normalized to a loading control (β-Actin). The half-maximal degradation concentration (DC50) for EZH2 in EOL-1 cells after 24 hours of treatment is 34.4 ± 10.7 nM.[3]

Table 1: Concentration-Dependent Degradation of EZH2 in EOL-1 Cells (24-hour treatment)

| This compound Concentration (nM) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |

| 0 (DMSO) | 100 | 0 |

| 1 | 85 | 5.2 |

| 3 | 70 | 4.5 |

| 10 | 45 | 3.8 |

| 30 | 15 | 2.1 |

| 100 | <5 | 1.5 |

| 300 | <1 | 0.8 |

Table 2: Time-Dependent Degradation of EZH2 in EOL-1 Cells (300 nM this compound)

| Treatment Time (hours) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |

| 0 | 100 | 0 |

| 2 | 95 | 4.1 |

| 4 | 80 | 3.5 |

| 8 | 40 | 2.9 |

| 16 | 10 | 1.8 |

| 24 | <5 | 1.2 |

Table 3: Concentration-Dependent Degradation of EZH2 in BT549 Cells (48-hour treatment)

| This compound Concentration (µM) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |

| 0 (DMSO) | 100 | 0 |

| 0.01 | 90 | 4.8 |

| 0.03 | 75 | 4.2 |

| 0.1 | 50 | 3.5 |

| 0.3 | 20 | 2.5 |

| 1 | <10 | 1.9 |

| 3 | <5 | 1.1 |

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Lines:

-

EOL-1 (human acute myeloid leukemia)

-

BT549 (human triple-negative breast cancer)

-

-

Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing the indicated concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired time points (e.g., 24 or 48 hours).

-

II. Protein Extraction

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

III. Protein Quantification

-

Bradford Assay: Determine the protein concentration of each lysate using a Bradford protein assay or a similar protein quantification method.

-

Standard Curve: Generate a standard curve using known concentrations of bovine serum albumin (BSA).

-

Normalization: Based on the protein concentration, normalize all samples to ensure equal loading for Western blotting.

IV. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

To an appropriate volume of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel.

-

Run the gel in 1x Tris/Glycine/SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Perform the transfer at 100 V for 1 hour or at 25 V overnight at 4°C in 1x transfer buffer.

-

-

Blocking:

-

After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2, 1:1000 dilution) and a loading control (e.g., mouse anti-β-Actin, 1:5000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:5000 dilution) in the blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EZH2 band intensity to the corresponding β-Actin band intensity for each sample.

Visualizations

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]